molecular formula C14H14O4 B1504621 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate CAS No. 52049-17-9

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate

Cat. No. B1504621
CAS RN: 52049-17-9
M. Wt: 246.26 g/mol
InChI Key: WWFHNTLFRMYXKQ-UHFFFAOYSA-N
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Description

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate, also known as APEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APEP is a versatile compound that can be used in various applications, including drug delivery, tissue engineering, and biomaterials.

Mechanism of Action

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate acts as a carrier for drugs and other molecules, allowing them to be delivered to specific cells or tissues. The mechanism of action of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate involves the formation of a complex between the drug or molecule and 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate. This complex is then transported to the target cells or tissues, where the drug or molecule is released.
Biochemical and Physiological Effects:
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been shown to have minimal toxicity and is biocompatible. It has been shown to promote cell adhesion and proliferation and has been used in various tissue engineering applications. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has also been shown to have antimicrobial properties, making it an ideal candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a carrier for various drugs and molecules. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is also biocompatible and has minimal toxicity, making it an ideal candidate for tissue engineering applications. However, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has some limitations. It is not very stable and can degrade over time, limiting its shelf life. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can also be difficult to work with, as it can be sensitive to changes in temperature and pH.

Future Directions

There are several future directions for 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate research. One area of research is the development of new drug delivery systems using 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate. Researchers are also exploring the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in tissue engineering applications, including the development of new biomaterials for bone and cartilage regeneration. Another area of research is the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in the development of new antimicrobial agents. Overall, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be used as a drug delivery system, biomaterial, and antimicrobial agent. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has minimal toxicity and is biocompatible, making it an ideal candidate for tissue engineering applications. Despite its limitations, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has significant potential in various scientific research applications, and further research is needed to fully explore its potential.

Scientific Research Applications

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been widely used in scientific research due to its unique properties. It can be used as a drug delivery system for various drugs, including anticancer drugs, antibiotics, and proteins. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can also be used as a biomaterial for tissue engineering applications. It has been shown to promote cell adhesion and proliferation, making it an ideal candidate for tissue engineering applications.

properties

IUPAC Name

2-prop-2-enoyloxyethyl 3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFHNTLFRMYXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698522
Record name 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate

CAS RN

52049-17-9
Record name 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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